molecular formula C18H21N3O2S B2563273 (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 844822-51-1

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2563273
CAS No.: 844822-51-1
M. Wt: 343.45
InChI Key: ZIECMXUXRWOXML-DTQAZKPQSA-N
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Description

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a benzylidene group, and an allyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and an appropriate benzaldehyde.

    Attachment of the Allyloxy Group: The allyloxy group is incorporated through an etherification reaction using an allyl halide and a phenolic compound.

    Incorporation of the Methylpiperazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The allyloxy and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(methoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    (E)-5-(4-(ethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the allyloxy group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(E)-5-(4-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests possible applications in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 315241-83-9

The compound features a thiazole ring, an allyloxy group, and a piperazine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study found that thiazolidinone derivatives demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Enzyme Inhibition

Thiazole derivatives have also been investigated for their ability to inhibit key enzymes involved in various diseases. For example, compounds related to thiazoles have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in the context of immunosuppressive therapy . The structural characteristics of thiazoles suggest that this compound may similarly inhibit enzymes like DHODH or others involved in metabolic pathways.

Anticancer Potential

Thiazole compounds have been explored for their anticancer properties. A derivative with a similar structure was found to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for therapeutic applications in oncology . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study on 4-thiazolidinone derivatives showed promising results against multiple bacterial strains, reinforcing the potential of thiazole-based compounds in antimicrobial therapy .
  • Enzyme Inhibition Studies : Research focusing on DHODH inhibitors indicated that certain thiazole derivatives could serve as effective immunosuppressants, which could be relevant for designing new drugs targeting autoimmune diseases .
  • Cytotoxicity in Cancer Cells : Investigations into thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIECMXUXRWOXML-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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